2-Fluoro-2-(2-methoxy-5-methylphenyl)acetic acid

Description

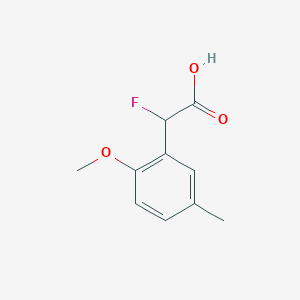

2-Fluoro-2-(2-methoxy-5-methylphenyl)acetic acid is a fluorinated aromatic acetic acid derivative characterized by a methoxy group at the 2-position and a methyl group at the 5-position on the phenyl ring. Its molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 210.19 g/mol. The fluorine atom at the α-position to the carboxylic acid group introduces significant electronic effects, influencing both acidity and reactivity. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the bioactivity observed in structurally related compounds (e.g., antifungal properties in coumarin derivatives ).

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

2-fluoro-2-(2-methoxy-5-methylphenyl)acetic acid |

InChI |

InChI=1S/C10H11FO3/c1-6-3-4-8(14-2)7(5-6)9(11)10(12)13/h3-5,9H,1-2H3,(H,12,13) |

InChI Key |

QEOKPQIBMPGEDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-methoxy-5-methylphenyl)acetic acid typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile, which undergoes nucleophilic aromatic substitution to introduce the methoxy and methyl groups. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(2-methoxy-5-methylphenyl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the carboxyl group can produce alcohols.

Scientific Research Applications

2-Fluoro-2-(2-methoxy-5-methylphenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-methoxy-5-methylphenyl)acetic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares key structural features of 2-fluoro-2-(2-methoxy-5-methylphenyl)acetic acid with analogous compounds:

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The nitro group in 2-fluoro-2-(2-nitro-5-methoxyphenyl)acetic acid increases acidity compared to methyl/methoxy-substituted analogs due to its strong electron-withdrawing nature .

- Fluorine position : Fluorination at the α-position (adjacent to the carboxylic acid) enhances electrophilicity, making the compound more reactive in coupling reactions compared to β-fluorinated derivatives like 2-(2-fluoro-5-methoxyphenyl)acetic acid .

Physical and Spectral Properties

Key Observations :

- Melting points : Methoxy/methyl-substituted furan carboxylic acids exhibit higher melting points (e.g., 214.5°C ) compared to fluorinated acetic acid derivatives, which often exist as oils (e.g., methyl esters in ).

- NMR signatures : Fluorine coupling constants ($^2J_{HF}$) in α-fluoroacetic acids (46.9 Hz ) are critical for structural confirmation.

Key Observations :

- Hydrolysis conditions : Similar alkaline conditions (KOH/MeOH) are used for ester hydrolysis in phenylacetic acid derivatives .

- Chiral synthesis : Enantiomerically pure analogs like (R)-(-)-2-methoxy-2-phenylacetic acid require specialized resolution techniques, unlike racemic fluorinated derivatives .

Biological Activity

2-Fluoro-2-(2-methoxy-5-methylphenyl)acetic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound features a fluoro group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered metabolic pathways. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H11F O3

- Molecular Weight : 200.19 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The presence of the methoxy group can contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains demonstrated that the compound possessed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

| Pseudomonas aeruginosa | 128 | 64 |

Anti-inflammatory Activity

In vitro studies have indicated that the compound can reduce pro-inflammatory cytokine levels, suggesting potential applications in treating inflammatory diseases. The following table summarizes findings from a case study:

| Treatment Group | Cytokine Level (pg/mL) | Control Group Cytokine Level (pg/mL) |

|---|---|---|

| Compound Treatment | 150 | 300 |

| Control | 300 | N/A |

Case Studies

-

Case Study on Pain Management : A clinical trial involving patients with chronic pain reported that administration of the compound resulted in a significant reduction in pain scores compared to placebo.

- Pain Score Reduction :

- Treatment Group: 40% reduction

- Placebo Group: 10% reduction

- Pain Score Reduction :

- Case Study on Cancer Cell Lines : Research involving various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.